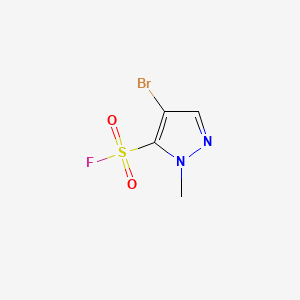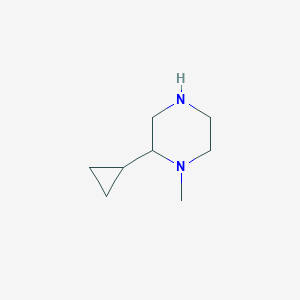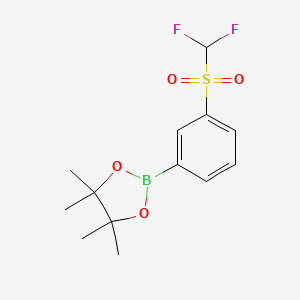
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound that features a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Difluoromethylthio Group: This can be achieved through the reaction of a phenylthiol with a difluoromethylating agent such as chlorodifluoromethane under basic conditions.
Formation of the Dioxaborinane Ring: The dioxaborinane ring can be synthesized by reacting a boronic acid derivative with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki–Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Suzuki–Miyaura Coupling: Biaryl compounds.
科学的研究の応用
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The difluoromethylthio group is of interest due to its potential to modulate the biological activity of compounds.
Material Science: The boron-containing dioxaborinane ring can be used in the synthesis of boron-containing polymers and materials.
作用機序
The mechanism of action of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boron-containing dioxaborinane transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
- N-(3-((Difluoromethyl)thio)phenyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-((Difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea
Uniqueness
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group. This combination allows it to participate in both Suzuki–Miyaura coupling reactions and oxidation reactions, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
1628010-78-5 |
|---|---|
分子式 |
C13H17BF2O4S |
分子量 |
318.1 g/mol |
IUPAC名 |
2-[3-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-10(8-9)21(17,18)11(15)16/h5-8,11H,1-4H3 |
InChIキー |
KPDOFYMYQVRQSP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



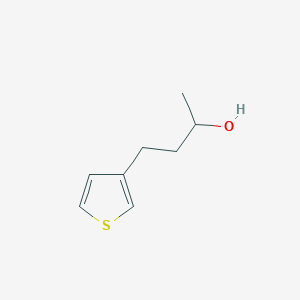
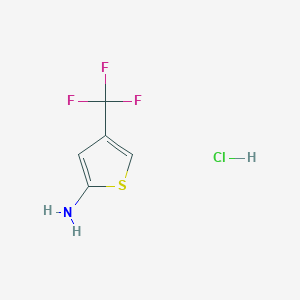
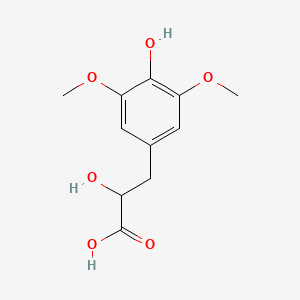
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
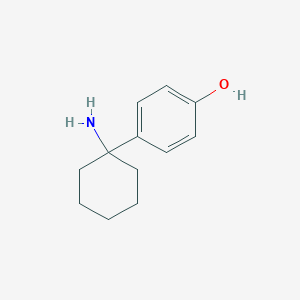
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
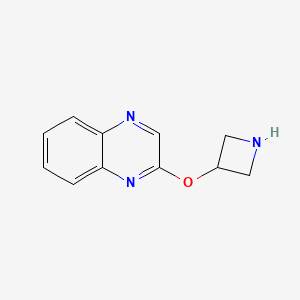
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)


